3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE
Description
This compound is a thiophene derivative featuring a 2,4-diamine backbone substituted with a benzenesulfonyl group at position 3, a 2,4-dimethylphenylamine at position 2, and a 4-methylbenzoyl group at position 3. The sulfonyl and benzoyl groups contribute to its electron-withdrawing character, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-9-12-19(13-10-16)23(29)24-22(27)25(33(30,31)20-7-5-4-6-8-20)26(32-24)28-21-14-11-17(2)15-18(21)3/h4-15,28H,27H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZAMQOFAFAOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=C(C=C3)C)C)S(=O)(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may include:
Sulfonylation: Introduction of the benzenesulfonyl group to the thiophene ring.
Amidation: Formation of the amide bond with the 2,4-dimethylphenyl group.
Benzoylation: Addition of the 4-methylbenzoyl group to the thiophene ring.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Techniques like continuous flow synthesis and microwave-assisted synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl or benzoyl groups, altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the thiophene ring or the attached functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of conductive polymers or organic semiconductors.
Biology and Medicine
Pharmaceuticals: Investigation into its potential as a drug candidate for various therapeutic applications.
Biological Probes: Use as a probe to study biological pathways and interactions.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Dyes and Pigments: Application in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Synthetic Challenges : The target compound’s multi-substituted thiophene core may require stepwise functionalization, whereas the thiazole derivative’s synthesis (as described in ) involves sequential sulfonylation and amine coupling .
- Biological Relevance : Sulfonamide groups are common in enzyme inhibitors (e.g., carbonic anhydrase). The target compound’s benzenesulfonyl group could interact with hydrophobic enzyme pockets, while the thiazole derivative’s dual sulfonyl groups might exhibit stronger binding affinity .
- Solubility and Bioavailability : The thiazole derivative’s methoxypropylamine group may improve aqueous solubility, whereas the target compound’s benzoyl group could reduce it, favoring lipid-rich environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
